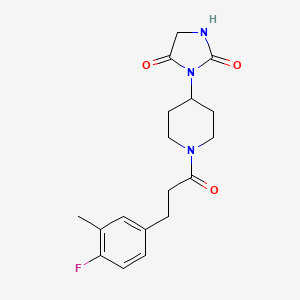

![molecular formula C21H15ClN4O3 B2424163 3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899947-92-3](/img/structure/B2424163.png)

3-benzyl-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazole and pyrazolopyrimidine are two types of heterocyclic compounds that have similar structures to the compound you mentioned . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .

Synthesis Analysis

The synthesis of similar compounds often involves multicomponent reactions (MCRs) and cycloaddition reactions . For example, the synthesis of a new polyheterocyclic compound was done under a microwave-assisted one-pot process involving a sequential combination of several compounds .Molecular Structure Analysis

The molecular structure of these compounds often contains a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu (I) catalyst .Physical And Chemical Properties Analysis

Imidazole, a similar compound, is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique

Heteroaromatization and Antimicrobial Activity

- Heteroaromatization with 4-Hydroxycoumarin Part II : This study involved the synthesis of novel pyrano[2,3-d]pyrimidines and [1,2,4]triazolo[1,5-c]pyrimidines derivatives. The antimicrobial activity of some synthesized compounds was tested, showcasing their potential in developing new antimicrobial agents (El-Agrody et al., 2001).

Synthesis and Antiviral Activity

- Synthesis and antiviral activity of certain guanosine analogues : This research synthesized sugar-modified nucleoside derivatives to evaluate their antiviral activity against the Semliki Forest virus, contributing to the search for new antiviral compounds (Kini et al., 1991).

Antimicrobial and Antioxidant Activities

- Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : Novel 1,2,4-triazole derivatives were synthesized and screened for their antimicrobial activities. Some compounds exhibited good or moderate activities against test microorganisms, indicating their usefulness in antimicrobial treatment (Bektaş et al., 2007).

- Synthesis of new spiroindolinones incorporating a benzothiazole moiety as antioxidant agents : This study synthesized spiroindolinones with potent antioxidant activities, highlighting their potential as therapeutic agents for oxidative stress-related diseases (Karalı et al., 2010).

Anti-Proliferative Agents

- Synthesis and Biological Evaluation of Novel Fused [1,2,3]Triazolo[4',5':3,4] pyrrolo[2,1-f]purines as Potent Anti-Proliferative Agents : This research synthesized novel pyrrolo[2,1-f]purine derivatives evaluated for their anti-proliferative activity against human cancer cell lines, indicating their potential as anticancer agents (Sucharitha et al., 2021).

Structural Elucidation and Synthesis

- Synthesis, Crystallographic and Theoretical Investigation of 7-benzyl-3H-[1,2,4]triazolo[3,1-i]purine : This study provided insights into the structural elucidation of triazolopurine derivatives, confirming their structures through X-ray analysis and theoretical calculations, showcasing the importance of structural analysis in understanding the chemical properties of such compounds (Yahyazadeh & Daneshmandi, 2013).

Mécanisme D'action

Propriétés

IUPAC Name |

2-benzyl-7-(4-chlorophenyl)-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O3/c1-24-18-17(19(27)26(21(24)28)11-13-5-3-2-4-6-13)25-12-16(29-20(25)23-18)14-7-9-15(22)10-8-14/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDDDGJDKDSMCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2424080.png)

![Methyl 2-[(1-ethyl-5-methylpyrazol-4-yl)amino]acetate](/img/structure/B2424081.png)

![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2424090.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424091.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424092.png)

![N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2424093.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2424094.png)

![2-[(E)-2-(2,6-dimethylanilino)ethenyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2424096.png)

![1-{[1-(4-methoxy-3-methylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2424101.png)